molecular formula C6H12ClN3O B1430015 Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride CAS No. 1432680-05-1

Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Cat. No.: B1430015
CAS No.: 1432680-05-1
M. Wt: 177.63 g/mol
InChI Key: RDZBRMPGQKRYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3O and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. For example, studies have shown that higher doses of the compound can lead to toxic effects, such as liver damage and oxidative stress . It is important to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic processes can lead to the formation of various metabolites, which can have different biological activities. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization can influence the compound’s interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-4(7-3)6-8-5(2)9-10-6;/h4,7H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZBRMPGQKRYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
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Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.